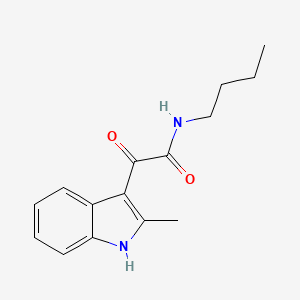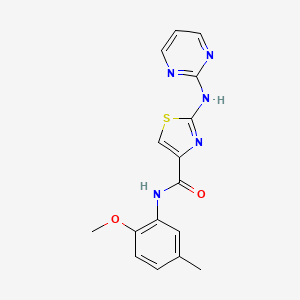
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMIQ, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BMIQ is a synthetic compound that belongs to the family of indole-based molecules.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
Research has highlighted the importance of alternative treatments for ischemic stroke and degenerative diseases, focusing on the neuroprotective effects of compounds similar to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. 3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., shows significant neuroprotective effects. NBP demonstrates a multitargeted action on several mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation, promoting better outcomes after stroke. This compound's adaptability and multitargeted effect suggest a potential precursor to new therapeutic approaches for various neurological conditions (Abdoulaye & Guo, 2016).
Synaptic Transmission Modulation
N-Methyl-D-aspartate receptors (NMDARs) play a critical role in synaptic transmission and plasticity, representing another research avenue related to compounds like N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Studies have focused on the molecular mechanisms involved in the biosynthetic pathway, transport, and plasma membrane integration of NMDARs. These receptors' functioning is crucial for understanding psychiatric and neurological diseases, suggesting that modulation of NMDARs could offer therapeutic benefits (Horak et al., 2014).
Antioxidant and Anti-inflammatory Effects
Synthetic phenolic antioxidants (SPAs) have been widely researched for their environmental occurrence, human exposure, and toxicity, highlighting the importance of understanding the biological effects of similar compounds. SPAs, including butylated derivatives, are used in various products to prevent oxidative reactions. These compounds, due to their antioxidant properties, may also offer insights into developing new therapeutic agents with minimized side effects. Research emphasizes the need for investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Analgesic and Anesthetic Applications
Ketamine, a well-known NMDA receptor antagonist, illustrates the therapeutic potential of targeting NMDA receptors for analgesic and anesthetic applications. Ketamine's pharmacology, including its rapid antidepressant actions and analgesic effects, provides a model for exploring similar compounds. The diverse pharmacological targets of ketamine and its metabolites, beyond NMDA receptor antagonism, offer insights into developing new pharmacotherapies with desirable clinical effects and limited side effects (Zanos et al., 2018).
Eigenschaften
IUPAC Name |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICFAPNYVWECNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2772487.png)

![4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772491.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)
![2-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2772493.png)



![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)